molecular formula C10H19NO2 B13831607 Propanamide, 2,2-dimethyl-N-(5-oxopentyl)-

Propanamide, 2,2-dimethyl-N-(5-oxopentyl)-

Cat. No.: B13831607
M. Wt: 185.26 g/mol
InChI Key: HIZKWKSLAGIVDK-UHFFFAOYSA-N
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Description

Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- is an organic compound with the molecular formula C11H21NO2. It is a derivative of propanamide, characterized by the presence of a 2,2-dimethyl group and a 5-oxopentyl substituent. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- typically involves the reaction of 2,2-dimethylpropanamide with a suitable 5-oxopentyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the 5-oxopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in organic solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or alkylated products.

Scientific Research Applications

Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, 2,2-dimethyl-
  • Propanamide, N,2-dimethyl-
  • Propanamide, 2,2-dimethyl-N-(4-oxopentyl)-

Uniqueness

Propanamide, 2,2-dimethyl-N-(5-oxopentyl)- is unique due to the specific positioning of the 5-oxopentyl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2,2-dimethyl-N-(5-oxopentyl)propanamide

InChI

InChI=1S/C10H19NO2/c1-10(2,3)9(13)11-7-5-4-6-8-12/h8H,4-7H2,1-3H3,(H,11,13)

InChI Key

HIZKWKSLAGIVDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCCCC=O

Origin of Product

United States

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